C2-Methylation Drives a 3-Fold Increase in Viscosity vs. 1-Ethyl-3-methylimidazolium Analog
Methylation at the C2 position of the imidazolium ring disrupts the dominant hydrogen-bonding between cation and anion, resulting in a pronounced increase in viscosity. The target compound, 1-ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide ([C(2)C(1)C(1)Im][Tf(2)N]), exhibits a viscosity approximately three times higher than that of its direct analog, 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C(2)C(1)Im][Tf2N]), when both are studied under comparable conditions [1].
| Evidence Dimension | Dynamic Viscosity |
|---|---|
| Target Compound Data | η ≈ 3 × η(Comparator) |
| Comparator Or Baseline | 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C(2)C(1)Im][Tf2N]) |
| Quantified Difference | Approximately 3 times higher |
| Conditions | Pure ionic liquids, comparative analysis under equivalent temperature (specific T not reported in abstract, but implicit in comparative study design) |
Why This Matters
This order-of-magnitude viscosity difference directly impacts mass transfer, pumping energy requirements, and fluid dynamics in reactor design, making it a critical selection criterion for flow chemistry and engineering applications.
- [1] Noack, K., Schulz, P. S., Paape, N., Kiefer, J., Wasserscheid, P., & Leipertz, A. (2010). The role of the C2 position in interionic interactions of imidazolium based ionic liquids: a vibrational and NMR spectroscopic study. Physical Chemistry Chemical Physics, 12(42), 14153–14161. View Source
